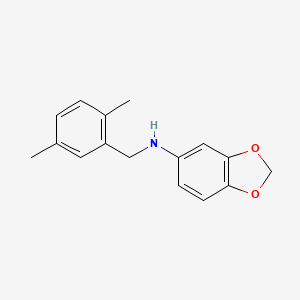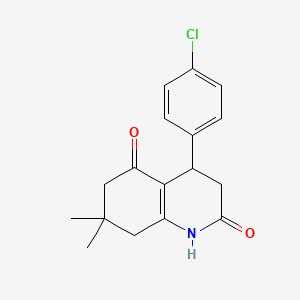
2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide, also known as MMBC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMBC belongs to the class of chemical compounds known as benzophenones, which are commonly used in the production of sunscreens, dyes, and pharmaceuticals. In
Wirkmechanismus
The mechanism of action of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. One study conducted by Zhang et al. (2016) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide inhibited the activity of the enzyme AKT, which is known to play a key role in cell survival and proliferation. Another study conducted by Zhang et al. (2017) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide inhibited the production of inflammatory cytokines in the mice, suggesting that it may have anti-inflammatory effects through the regulation of immune cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide are still being studied, but it has been shown to have potent cytotoxic and anti-inflammatory effects in various cell and animal models. One study conducted by Zhang et al. (2016) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide induced apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent. Another study conducted by Zhang et al. (2017) found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide reduced the production of inflammatory cytokines and protected against joint damage in a mouse model of rheumatoid arthritis, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This allows for the production of large quantities of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide for use in various research studies. However, one limitation of using 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted therapies for cancer and inflammatory diseases. Another direction is to explore the potential of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide as a scaffold for the development of new drugs with improved efficacy and reduced toxicity. Finally, future research could focus on the optimization of the synthesis method of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide to improve its yield and purity, which could facilitate its use in larger-scale experiments and clinical trials.
Synthesemethoden
The synthesis method of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide involves the reaction of 3-methylbenzoyl chloride with N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in its pure form.
Wissenschaftliche Forschungsanwendungen
2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide has been used in various research studies due to its potential applications in the field of medicinal chemistry. One study conducted by Zhang et al. (2016) investigated the anti-tumor activity of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in vitro and in vivo. The study found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide exhibited potent cytotoxic activity against various cancer cell lines and inhibited tumor growth in mice. Another study conducted by Zhang et al. (2017) explored the potential anti-inflammatory effects of 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide in a mouse model of rheumatoid arthritis. The study found that 2-(3-methylbenzoyl)-N-(2-methyl-2-propen-1-yl)hydrazinecarbothioamide significantly reduced inflammation and joint damage in the mice, suggesting that it may have therapeutic potential for the treatment of rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-[(3-methylbenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)8-14-13(18)16-15-12(17)11-6-4-5-10(3)7-11/h4-7H,1,8H2,2-3H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHYOKBZIIJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=S)NCC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)
![2-(benzylthio)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5147402.png)



![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)
